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Compound of Interest

Compound Name: N-Formylindoline

Cat. No.: B030428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for N-
Formylindoline with its parent compound, Indoline, and a closely related derivative, N-

Acetylindoline. The structural elucidation of N-Formylindoline is crucial in various research

and development settings, and this document offers a detailed analysis of its ¹H NMR, ¹³C

NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous

identification.

While experimental spectroscopic data for N-Formylindoline is not readily available in public

databases, this guide presents predicted data alongside experimentally obtained data for

Indoline and N-Acetylindoline. This comparative approach allows for a thorough understanding

of the key spectroscopic features that confirm the structure of N-Formylindoline.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Formylindoline (predicted),

Indoline (experimental), and N-Acetylindoline (experimental). These tables are designed for

easy comparison of the key spectral features that differentiate these structurally related

compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted for N-Formylindoline, Experimental for

Comparison Compounds)
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Compound
Functional
Group

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

N-Formylindoline

(Predicted)
-CHO ~8.3 s -

Aromatic-H ~7.2-7.5 m -

-N-CH₂- ~4.1 t ~8.0

-CH₂- ~3.2 t ~8.0

Indoline -NH ~3.7 br s -

Aromatic-H ~6.6-7.1 m -

-N-CH₂- ~3.4 t ~8.4

-CH₂- ~3.0 t ~8.4

N-Acetylindoline Aromatic-H ~7.2-7.5 m -

-N-CH₂- ~4.0 t ~8.2

-CH₂- ~3.1 t ~8.2

-COCH₃ ~2.2 s -

Table 2: ¹³C NMR Spectroscopic Data (Predicted for N-Formylindoline, Experimental for

Comparison Compounds)
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Compound Carbon Atom Chemical Shift (δ) ppm

N-Formylindoline (Predicted) -CHO ~160

Aromatic C ~120-145

-N-CH₂- ~50

-CH₂- ~30

Indoline Aromatic C ~118-151

-N-CH₂- ~47

-CH₂- ~30

N-Acetylindoline -C=O ~168

Aromatic C ~117-143

-N-CH₂- ~48

-CH₂- ~29

-CH₃ ~24

Table 3: Infrared (IR) Spectroscopy Data
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Compound Functional Group Absorption Range (cm⁻¹)

N-Formylindoline (Predicted) C=O (amide) stretch ~1670-1690

C-H (aldehyde) stretch ~2820, ~2720

Aromatic C-H stretch ~3000-3100

C-N stretch ~1300-1400

Indoline N-H stretch ~3350

Aromatic C-H stretch ~3050

C-N stretch ~1260

N-Acetylindoline C=O (amide) stretch ~1660

Aromatic C-H stretch ~3050

C-N stretch ~1350

Table 4: Mass Spectrometry (EI-MS) Data

Compound Molecular Ion (M⁺) [m/z]
Key Fragment Ions [m/z]
(Relative Abundance)

N-Formylindoline 147 118 ([M-CHO]⁺), 91, 77

Indoline 119 118, 91, 77

N-Acetylindoline 161 118 ([M-COCH₃]⁺), 91, 77

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data.

Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
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Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5

mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition for ¹H NMR:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans

(typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

Use a standard proton-decoupled pulse sequence.

A higher number of scans is typically required due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry

potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl

or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet/salt

plates).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the compound.

Visualizations
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Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the general workflow for confirming the structure of an organic

compound like N-Formylindoline using a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

N-Formylindoline Sample

NMR Spectroscopy
(1H & 13C) FT-IR Spectroscopy Mass Spectrometry

(EI-MS)

Combined Data Analysis
& Structure Elucidation

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Key Structural Features of N-Formylindoline for
Spectroscopic Correlation
This diagram highlights the key atoms and functional groups in the N-Formylindoline molecule

that give rise to characteristic signals in different spectroscopic analyses.

Caption: Key Spectroscopic Features of N-Formylindoline.

To cite this document: BenchChem. [A Spectroscopic Guide to the Structural Confirmation of
N-Formylindoline]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b030428?utm_src=pdf-body
https://www.benchchem.com/product/b030428?utm_src=pdf-body-img
https://www.benchchem.com/product/b030428?utm_src=pdf-body
https://www.benchchem.com/product/b030428?utm_src=pdf-body
https://www.benchchem.com/product/b030428?utm_src=pdf-body
https://www.benchchem.com/product/b030428#spectroscopic-analysis-to-confirm-the-structure-of-n-formylindoline
https://www.benchchem.com/product/b030428#spectroscopic-analysis-to-confirm-the-structure-of-n-formylindoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b030428#spectroscopic-analysis-to-confirm-the-
structure-of-n-formylindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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